molecular formula C17H26N4O4 B11504801 2-(3-nitro-2-oxopyridin-1(2H)-yl)-N-(1,2,2,6,6-pentamethylpiperidin-4-yl)acetamide

2-(3-nitro-2-oxopyridin-1(2H)-yl)-N-(1,2,2,6,6-pentamethylpiperidin-4-yl)acetamide

Cat. No.: B11504801
M. Wt: 350.4 g/mol
InChI Key: APEGJOGEWURJCY-UHFFFAOYSA-N
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Description

2-(3-nitro-2-oxopyridin-1(2H)-yl)-N-(1,2,2,6,6-pentamethylpiperidin-4-yl)acetamide is a complex organic compound that features a nitro group, a pyridine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitro-2-oxopyridin-1(2H)-yl)-N-(1,2,2,6,6-pentamethylpiperidin-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to the pyridine ring.

    Acylation: Formation of the acetamide linkage.

    Cyclization: Formation of the piperidine ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amines.

    Reduction: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Potential use as a therapeutic agent in treating various diseases.

Industry

    Material Science: Applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-nitro-2-oxopyridin-1(2H)-yl)-N-(1,2,2,6,6-pentamethylpiperidin-4-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-nitro-2-oxopyridin-1(2H)-yl)-N-(4-methylpiperidin-4-yl)acetamide
  • 2-(3-nitro-2-oxopyridin-1(2H)-yl)-N-(1,2,2,6,6-pentamethylpiperidin-4-yl)propionamide

Uniqueness

The unique structural features of 2-(3-nitro-2-oxopyridin-1(2H)-yl)-N-(1,2,2,6,6-pentamethylpiperidin-4-yl)acetamide, such as the combination of a nitro group, a pyridine ring, and a piperidine ring, distinguish it from similar compounds. These features may confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C17H26N4O4

Molecular Weight

350.4 g/mol

IUPAC Name

2-(3-nitro-2-oxopyridin-1-yl)-N-(1,2,2,6,6-pentamethylpiperidin-4-yl)acetamide

InChI

InChI=1S/C17H26N4O4/c1-16(2)9-12(10-17(3,4)19(16)5)18-14(22)11-20-8-6-7-13(15(20)23)21(24)25/h6-8,12H,9-11H2,1-5H3,(H,18,22)

InChI Key

APEGJOGEWURJCY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1C)(C)C)NC(=O)CN2C=CC=C(C2=O)[N+](=O)[O-])C

Origin of Product

United States

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